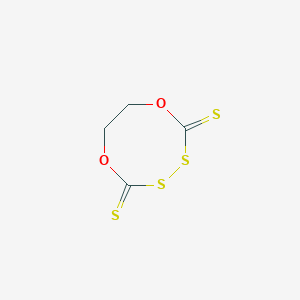
1,6,3,4-Dioxadithiocane-2,5-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6,3,4-Dioxadithiocane-2,5-dithione is a chemical compound with the molecular formula C4H4O2S4. It is known for its unique structure, which includes two sulfur atoms and two oxygen atoms arranged in a dioxadithiocane ring. This compound is also referred to as sulindac sulfone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,3,4-Dioxadithiocane-2,5-dithione typically involves the reaction of thiadiazole derivatives with other chemical reagents. One common method includes the use of 1,3,4-thiadiazolidine-2,5-dithione as a precursor . The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the dioxadithiocane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
化学反应分析
Types of Reactions
1,6,3,4-Dioxadithiocane-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the type of reaction and the reagents used .
科学研究应用
1,6,3,4-Dioxadithiocane-2,5-dithione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
作用机制
The mechanism of action of 1,6,3,4-Dioxadithiocane-2,5-dithione involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes and proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazolidine-2,5-dithione: A precursor in the synthesis of 1,6,3,4-Dioxadithiocane-2,5-dithione.
3,6-Dimethyl-1,4-dioxane-2,5-dione: Another compound with a similar dioxane ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of sulfur and oxygen atoms in the dioxadithiocane ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C4H4O2S4 |
|---|---|
分子量 |
212.3 g/mol |
IUPAC 名称 |
1,6,3,4-dioxadithiocane-2,5-dithione |
InChI |
InChI=1S/C4H4O2S4/c7-3-5-1-2-6-4(8)10-9-3/h1-2H2 |
InChI 键 |
AQHHUIPVQVGUER-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=S)SSC(=S)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



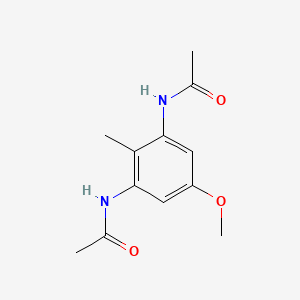
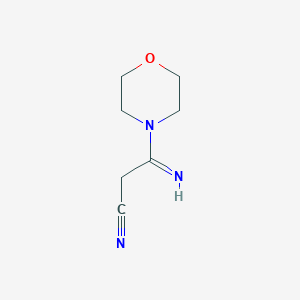
![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)
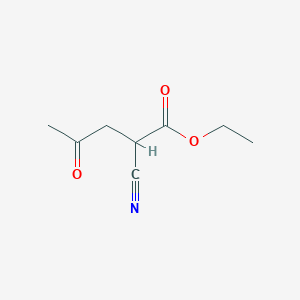
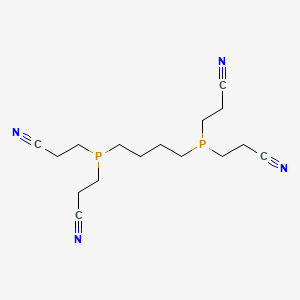
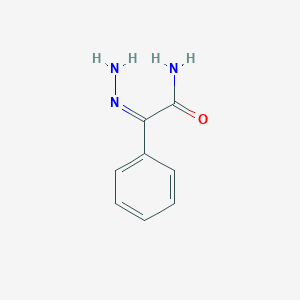
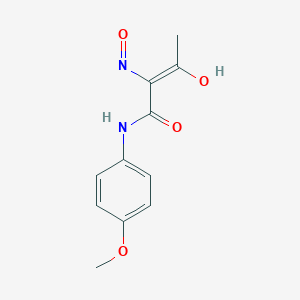
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
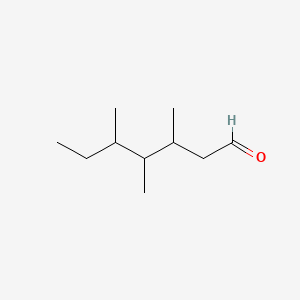
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
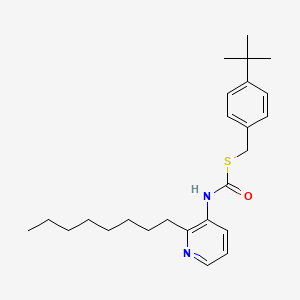
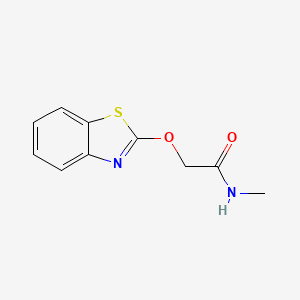
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
